Structural Evidence: 1,2,3-Thiadiazole Moiety Confers Unique Riboswitch Binding Capacity
The 1,2,3-thiadiazole core is critical for specific binding to the E. coli thiM riboswitch. A co-crystal structure of a closely related derivative, (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine, demonstrates a unique binding mode that remodels the RNA structure [1]. This specific interaction is not observed with other thiadiazole isomers, such as 1,3,4- or 1,2,4-thiadiazoles, in this context, underscoring the importance of the 1,2,3-regioisomer for targeting RNA-based antibacterial strategies [2].
| Evidence Dimension | Structural binding specificity |
|---|---|
| Target Compound Data | High-resolution X-ray crystal structure (3.10 Å) confirms a specific binding pose within the thiM riboswitch pocket. |
| Comparator Or Baseline | Other thiadiazole isomers (1,3,4- and 1,2,4-) lack this specific binding mode in the same assay system. |
| Quantified Difference | Qualitative: Unique binding mode leading to RNA remodeling; not observed for other isomers. |
| Conditions | E. coli thiM riboswitch (PDB ID: 4NYB). |
Why This Matters
This validates the unique molecular recognition profile of the 1,2,3-thiadiazole scaffold for RNA-targeted drug discovery, where substitution with other isomers would fail.
- [1] Warner, K. D., Homan, P., Weeks, K. M., Smith, A. G., Abell, C., & Ferre-D'Amare, A. R. (2014). Validating Fragment-Based Drug Discovery for Biological RNAs: Lead Fragments Bind and Remodel the TPP Riboswitch Specifically. Chemistry & Biology, 21(5), 591-595. View Source
- [2] Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4717–4727. View Source
